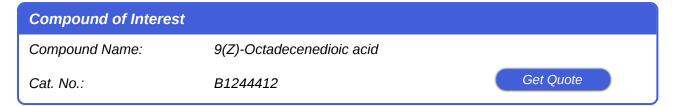


comparative thermal stability of polyesters derived from different dicarboxylic acids

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A Comparative Guide to the Thermal Stability of Polyesters Derived from Different Dicarboxylic Acids

The thermal stability of polyesters is a critical factor influencing their processing conditions and end-use applications. This guide provides a comparative analysis of the thermal stability of polyesters synthesized from various aliphatic, aromatic, and bio-based dicarboxylic acids. The data presented is supported by experimental findings from thermogravimetric analysis (TGA), offering a clear comparison for researchers, scientists, and drug development professionals.

Influence of Dicarboxylic Acid Structure on Thermal Stability

The molecular structure of the dicarboxylic acid monomer plays a pivotal role in determining the thermal stability of the resulting polyester. Key structural features that influence thermal stability include:

- Aromaticity: Polyesters containing aromatic rings in their backbone, derived from aromatic
 dicarboxylic acids like terephthalic acid, generally exhibit higher thermal stability than their
 aliphatic counterparts. The rigid nature of the aromatic rings restricts chain mobility and
 requires more energy to initiate thermal degradation.
- Chain Length of Aliphatic Dicarboxylic Acids: In the case of aliphatic polyesters, the length of the methylene chain in the dicarboxylic acid can influence thermal stability. Longer aliphatic



chains can, in some cases, lead to a decrease in thermal stability due to a higher proportion of C-C bonds that are susceptible to thermal cleavage.[1]

• Presence of Heteroatoms and Unsaturation: The introduction of heteroatoms or double bonds in the dicarboxylic acid structure can also affect thermal stability. For instance, furanbased polyesters, derived from 2,5-furandicarboxylic acid, have shown thermal stabilities comparable to or even exceeding those of their terephthalic acid-based counterparts.[2][3]

Comparative Thermal Stability Data

The following table summarizes the thermal decomposition temperatures of various polyesters derived from different dicarboxylic acids, as determined by thermogravimetric analysis (TGA). The data is compiled from multiple sources and presented to facilitate a comparative understanding. It is important to note that direct comparison should be made with caution, as experimental conditions may vary between studies.



Dicarbox ylic Acid	Diol	Polyester Name	Td,onset (°C)	Td,5% (°C)	Td,max (°C)	Referenc e
Succinic Acid	1,4- Butanediol	Poly(butyle ne succinate) (PBS)	~300	-	~399	[4]
Adipic Acid	1,4- Butanediol	Poly(butyle ne adipate) (PBA)	-	-	-	
Adipic Acid	Ethylene Glycol/Glyc erol	Branched Polyester	~227	-	-	_
Terephthali c Acid	1,4- Butanediol	Poly(butyle ne terephthala te) (PBT)	-	~382	>400	[5]
2,5- Furandicar boxylic Acid	Ethylene Glycol	Poly(ethyle ne furanoate) (PEF)	>300	-	-	[2]
2,5- Furandicar boxylic Acid	1,4- Butanediol	Poly(butyle ne furanoate) (PBF)	>300	-	-	[2]
2,5- Furandicar boxylic Acid	1,6- Hexanediol	Poly(hexa methylene furanoate) (PHF)	>350	-	-	

Note: Td,onset is the onset temperature of decomposition, Td,5% is the temperature at 5% weight loss, and Td,max is the temperature of the maximum rate of decomposition. Dashes indicate data not available in the cited sources.



Experimental Protocols

The data presented in this guide was primarily obtained through Thermogravimetric Analysis (TGA). The following is a generalized experimental protocol for conducting TGA on polyester samples.

Objective: To determine the thermal stability of polyester samples by measuring the change in mass as a function of temperature.

Apparatus:

- Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/SDTA 851e, PerkinElmer TGA4000)
- Microbalance
- Sample pans (typically alumina or platinum)
- Inert gas supply (e.g., Nitrogen)
- Oxidative gas supply (e.g., Air or Oxygen) for specific tests

Procedure:

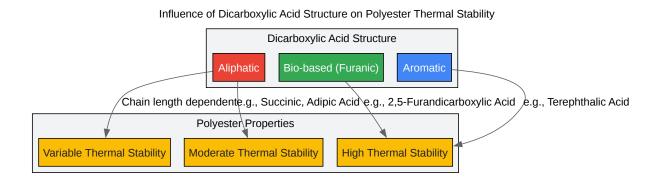
- Sample Preparation: A small amount of the polyester sample (typically 5-10 mg) is accurately weighed and placed into a clean, tared TGA sample pan.[6]
- Instrument Setup: The TGA furnace is purged with an inert gas, typically nitrogen, at a constant flow rate (e.g., 30-40 mL/min) to provide an inert atmosphere for the analysis.[2][7]
- Heating Program: The sample is heated from ambient temperature (e.g., 30-40 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.
 [2][8]
- Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
- Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine key thermal stability parameters:



- Onset decomposition temperature (Td,onset): The temperature at which significant weight loss begins.
- Temperature at specific weight loss (e.g., Td,5%, Td,10%): The temperatures at which the sample has lost 5% or 10% of its initial weight.
- Temperature of maximum degradation rate (Td,max): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative thermogravimetric (DTG) curve.
- Residual weight: The percentage of the initial sample mass remaining at the end of the experiment.

Visualization of Structure-Property Relationship

The following diagram illustrates the logical relationship between the structure of the dicarboxylic acid and the resulting thermal stability of the polyester.



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Caption: Dicarboxylic acid structure and polyester thermal stability relationship.



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